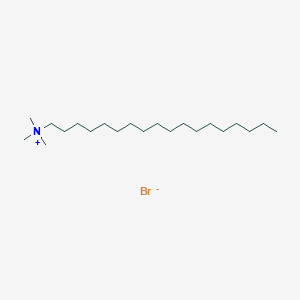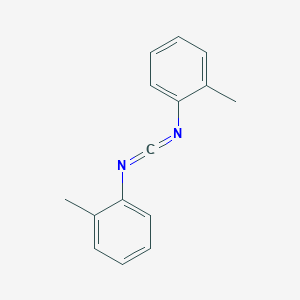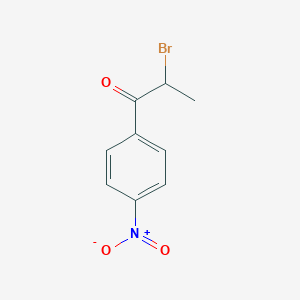
Trimethyloctadecylammonium bromide
Vue d'ensemble
Description
Trimethyloctadecylammonium bromide is a quaternary ammonium compound known for its surface-active properties. It has been studied in various contexts, including molecular structure elucidation and its behavior in chemical reactions and as part of complex systems with other compounds.
Synthesis Analysis
Synthesis of related quaternary ammonium compounds involves reactions that introduce the trimethylammonium group into octadecyl chains. For instance, the synthesis of hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) demonstrates how gemini surfactants are synthesized without solvents, offering a green chemistry approach with high yields and efficiency (Brycki et al., 2016).
Molecular Structure Analysis
The molecular and crystal structure of similar lipid-model amphiphiles has been determined through X-ray diffraction. Studies reveal bimolecular layers stacking regularly, indicating how these amphiphiles pack tail to tail in a bilayer structure, providing insights into the molecular structure of this compound-related compounds (Okuyama et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs often focus on their role as surfactants or phase transfer catalysts. For example, trimethylphenylammonium tribromide has been utilized as an oxidizing agent, indicating the versatility and reactivity of trimethylammonium compounds in facilitating chemical transformations (Ghorbani‐Choghamarani et al., 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as dioctadecyldimethylammonium bromide (DODAB), are characterized by differential scanning calorimetry and X-ray scattering. These studies provide insights into the thermal and structural behavior of DODAB dispersions, revealing details about phase transitions and structural organization in aqueous solutions (Feitosa et al., 2012).
Chemical Properties Analysis
The interaction of this compound with biological molecules, like DNA, has been studied to understand its binding properties and effects on the structure and stability of biological macromolecules. These interactions are crucial for applications in biotechnology and materials science (Zhang et al., 2008).
Applications De Recherche Scientifique
Electrochemical Sensor Development : Zhou et al. (2016) utilized trimethyloctadecylammonium bromide in conjunction with multi-walled carbon nanotubes-Fe3O4 hybrid to create a sensitive electrochemical sensor for the detection of tetrabromobisphenol A in water samples. The sensor displayed excellent analytical performance, reproducibility, and stability (Zhou et al., 2016).
Plant Growth Regulation : Tolbert (1960) explored the effects of this compound-related compounds on the growth of wheat plants. The study found that these compounds induced changes in plant growth, like reduced height and increased stem diameter, and demonstrated opposite effects to those of gibberellin, a plant hormone (Tolbert, 1960).
DNA Interaction Studies : Bathaie et al. (1999) investigated the interaction between dodecyl trimethylammonium bromide and calf thymus DNA. The study provided insights into the binding and energetic properties of DNA upon interaction with this compound, contributing to the understanding of DNA-surfactant interactions (Bathaie et al., 1999).
Surfactant Properties and Applications : A study by Carmona-Ribeiro (2017) discussed the versatile properties of dioctadecyldimethylammonium bromide, a compound closely related to this compound. It highlighted its use in areas like drug delivery, nanoparticle design, and interface modification (Carmona-Ribeiro, 2017).
Physicochemical Studies : Maiti et al. (2007) conducted comprehensive studies on octadecyl-trimethyl-ammonium bromide, analyzing its behavior in solutions and its role in micelle and microemulsion formation. The study provided significant insights into the surfactant's interfacial adsorption and self-association properties (Maiti et al., 2007).
Protein Folding and Stability : Chamani and Moosavi-Movahedi (2006) investigated the effect of trimethylammonium bromides, including dodecyl, tetradecyl, and hexadecyl variants, on the folding and stability of cytochrome c. This study contributed to understanding the role of these surfactants in protein folding and stabilization (Chamani & Moosavi-Movahedi, 2006).
Mécanisme D'action
Target of Action
Octadecyltrimethylammonium bromide, also known as Trimethyloctadecylammonium bromide or Steartrimonium Bromide, is primarily used as a surfactant . It has been found to inhibit dynamin, a large GTPase enzyme involved in the division of various cellular structures .
Mode of Action
The compound interacts with its targets by forming micelles, which are small droplets that can encapsulate other molecules. This property allows it to control the shape of nanoparticles in its presence . For instance, it has been shown to promote a change in the shape of gold nanoparticles from spherical to rod-like .
Biochemical Pathways
The primary biochemical pathway affected by Octadecyltrimethylammonium bromide is the endocytosis process, specifically receptor-mediated endocytosis . By inhibiting dynamin, it can potentially disrupt the formation of vesicles during endocytosis .
Result of Action
The primary result of Octadecyltrimethylammonium bromide’s action is the alteration of nanoparticle shapes . Additionally, it exhibits antibacterial activity against Staphylococcus aureus . In the context of eye health, it has been studied for its potential as a contact lens disinfectant due to its antibacterial effects .
Action Environment
The action of Octadecyltrimethylammonium bromide can be influenced by environmental factors. For instance, the presence of other surfactants can affect its ability to form micelles and thus influence its action . Furthermore, its stability and efficacy may be affected by factors such as temperature and pH.
Safety and Hazards
Trimethyloctadecylammonium bromide is classified as toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is also classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 .
Relevant Papers One relevant paper discusses the use of this compound in the fabrication of an electrochemical sensor for sensitive detection of tetrabromobisphenol A . Another paper discusses the thermal degradation of surfactants, including this compound .
Propriétés
IUPAC Name |
trimethyl(octadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEMGTQCPRNXEG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-40-2 (Parent) | |
| Record name | Steartrimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883652 | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1120-02-1 | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Steartrimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloctadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARTRIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1DD4IZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)












